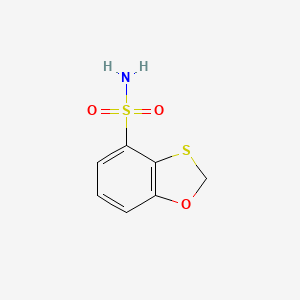

1,3-Benzoxathiole-4-sulfonamide

Description

1,3-Benzoxathiole-4-sulfonamide (CAS: 87474-12-2) is a heterocyclic sulfonamide derivative with the molecular formula C₇H₇NO₃S₂ and a molecular weight of 217.27 g/mol . Its structure comprises a benzene ring fused with a 1,3-oxathiole moiety, substituted at the 4-position with a sulfonamide (-SO₂NH₂) group. The InChIKey (MMSGXOFPUNPXJP-UHFFFAOYSA-N) provides a unique identifier for its stereochemical configuration .

However, specific biological or industrial applications of 1,3-benzoxathiole-4-sulfonamide remain underexplored in publicly available literature .

Properties

CAS No. |

87474-12-2 |

|---|---|

Molecular Formula |

C7H7NO3S2 |

Molecular Weight |

217.3 g/mol |

IUPAC Name |

1,3-benzoxathiole-4-sulfonamide |

InChI |

InChI=1S/C7H7NO3S2/c8-13(9,10)6-3-1-2-5-7(6)12-4-11-5/h1-3H,4H2,(H2,8,9,10) |

InChI Key |

MMSGXOFPUNPXJP-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(S1)C(=CC=C2)S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences:

In contrast, the sulfonate ester in 87474-10-0 lacks H-bond donors, increasing lipophilicity and possibly improving membrane permeability or stability in non-polar environments .

Molecular Weight and Solubility :

- The sulfonate ester’s higher molecular weight (~260 g/mol) and bulkier propan-2-yl group suggest reduced aqueous solubility compared to the sulfonamide. This modification is typical in prodrug design to enhance bioavailability .

Synthetic Utility :

- Sulfonate esters are often intermediates in organic synthesis, whereas sulfonamides are terminal functional groups in bioactive molecules.

Broader Context: Sulfonamide vs. Sulfonate Derivatives

While direct comparative studies of these compounds are scarce, general trends in sulfonamide/sulfonate chemistry highlight:

- Sulfonamides: Exhibit stronger intermolecular interactions (e.g., hydrogen bonding), making them prevalent in pharmaceuticals (e.g., sulfa drugs).

- Sulfonate Esters :

- Used as alkylating agents or prodrugs to mask polar groups.

- Greater hydrolytic sensitivity (e.g., ester cleavage in physiological conditions).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.